5,5'-DI-1-Naphthyl-1,1'-diphenyl-1H,1'H-3,3'-bipyrazole
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Overview
Description
5,5’-Di(1-naphthyl)-1,1’-diphenyl-1H,1’H-3,3’-bipyrazole, often referred to as “Ad-BippyPhos” , is a fascinating compound with diverse applications. Its chemical structure consists of two naphthyl groups and a diphenyl group connected by a bipyrazole core. Let’s explore its properties and uses further.
Preparation Methods
Synthetic Routes::
- Ad-BippyPhos can be synthesized through various methods. One common approach involves the reaction of 1,1’-diphenyl-3,3’-bipyrazole with 1-naphthylboronic acid or its derivatives.
- Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, are often employed for this purpose.
- The reaction typically occurs under an inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents like toluene or dichloromethane are commonly used.
- Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are effective.
- While Ad-BippyPhos is primarily synthesized in research laboratories, its industrial-scale production remains limited due to its specialized applications.
Chemical Reactions Analysis
Reactivity::
- Ad-BippyPhos serves as a ligand in transition metal-catalyzed reactions.
- It catalyzes C-O coupling reactions, enabling the synthesis of aryl and heteroaryl ethers from bromides or chlorides and primary aliphatic alcohols.
- Additionally, it facilitates the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides.
- Aryl or heteroaryl bromides/chlorides
- Primary aliphatic alcohols
- Palladium catalysts
- Base (e.g., potassium carbonate)
- Aryl or heteroaryl ethers
- Fluorinated anilines
Scientific Research Applications
Ad-BippyPhos finds applications in:
Organic Synthesis: As a versatile ligand, it enables efficient C-C and C-O bond formations.
Catalysis: It plays a crucial role in developing new synthetic methodologies.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Mechanism of Action
- Ad-BippyPhos enhances catalytic reactions by coordinating with transition metal centers.
- Its precise mechanism varies depending on the specific reaction type.
Comparison with Similar Compounds
- Ad-BippyPhos stands out due to its naphthyl and diphenyl substituents.
- Similar compounds include other bipyrazole-based ligands, but Ad-BippyPhos’s distinct structure sets it apart.
Properties
Molecular Formula |
C38H26N4 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
5-naphthalen-1-yl-3-(5-naphthalen-1-yl-1-phenylpyrazol-3-yl)-1-phenylpyrazole |
InChI |
InChI=1S/C38H26N4/c1-3-17-29(18-4-1)41-37(33-23-11-15-27-13-7-9-21-31(27)33)25-35(39-41)36-26-38(42(40-36)30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-26H |
InChI Key |
WLJDGIWOPDCNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=NN(C(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
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